molecular formula C9H10O2S2 B13143528 3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one CAS No. 3152-70-3

3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B13143528
CAS No.: 3152-70-3
M. Wt: 214.3 g/mol
InChI Key: DCKZSXJCTOTAKQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxybenzodithioate is an organic compound with a complex structure that includes both hydroxyl and methoxy functional groups attached to a benzene ring, along with two sulfur atoms forming a dithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-4-methoxybenzodithioate typically involves the reaction of 2-hydroxy-4-methoxybenzoic acid with a suitable thiolating agent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as the thiolating agent, which reacts with the carboxylic acid group to form the dithioate group. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl 2-hydroxy-4-methoxybenzodithioate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-methoxybenzodithioate can undergo various chemical reactions, including:

    Oxidation: The dithioate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or disulfides.

    Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or disulfides.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-methoxybenzodithioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-4-methoxybenzodithioate involves its interaction with specific molecular targets and pathways. The compound’s dithioate group can interact with thiol-containing enzymes or proteins, potentially inhibiting their activity. Additionally, the hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-4-methoxybenzoate: Similar structure but lacks the dithioate group.

    Methyl 2-hydroxy-4-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Methyl 2-hydroxy-4-methoxybenzodithioate is unique due to the presence of the dithioate group, which imparts distinct chemical and biological properties

Properties

CAS No.

3152-70-3

Molecular Formula

C9H10O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

methyl 2-hydroxy-4-methoxybenzenecarbodithioate

InChI

InChI=1S/C9H10O2S2/c1-11-6-3-4-7(8(10)5-6)9(12)13-2/h3-5,10H,1-2H3

InChI Key

DCKZSXJCTOTAKQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=S)SC)O

Origin of Product

United States

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